molecular formula C12H13NO3 B2483733 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid CAS No. 854821-20-8

1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid

Cat. No. B2483733
CAS RN: 854821-20-8
M. Wt: 219.24
InChI Key: UPEJXZQHZWDUBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane-based carboxylic acids and their derivatives often involves diastereoselective cyclopropanation reactions. Techniques include nucleophilic substitution reactions, ester hydrolysis, and the use of diazo compounds for the introduction of the cyclopropane ring adjacent to carboxylic acid functionalities. These methods are crucial for constructing the cyclopropane core while introducing various functional groups at strategic positions for further chemical manipulation (Kazuta et al., 2002), (Mangelinckx et al., 2019).

Molecular Structure Analysis

The molecular structure of cyclopropane-based compounds is characterized by the three-membered cyclopropane ring, which imposes significant angular strain due to its bond angles deviating from the tetrahedral geometry. X-ray crystallography has been extensively used to determine the structure and conformation of these molecules, revealing how substituents on the cyclopropane ring affect the overall molecular geometry and the orientation of functional groups (Korp et al., 1983).

Chemical Reactions and Properties

Cyclopropane carboxylic acids engage in a variety of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution reactions, cycloadditions, and electrophilic additions due to the strained nature of the cyclopropane ring and the reactivity of the carboxylic acid functionality. These reactions are pivotal for the synthesis of more complex molecules and for modifying the compound to enhance its biological activity or physical properties (Yuji Kazuta et al., 2002).

Physical Properties Analysis

The physical properties of "1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid" and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of the cyclopropane ring and carboxylic acid group affects these properties by altering the compound's polarity, hydrogen bonding capacity, and molecular packing in the solid state. These factors are essential for determining the compound's behavior in different environments and its suitability for various applications (S. Abele et al., 1999).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards nucleophiles and electrophiles, and stability, are defined by the functional groups present in "1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid." The cyclopropane ring's strain and the carboxylic acid's ability to donate protons make these compounds react under specific conditions, which can be leveraged in synthetic chemistry to achieve selective transformations (Z. Szakonyi et al., 2002).

Scientific Research Applications

Cyclopropane Derivatives in Synthesis and Reactivity

Cyclopropane rings are prevalent in natural and biologically active compounds. Their high ring strain facilitates unique reactions, making them subjects of considerable study. [2+1]-Type cyclopropanation reactions are especially notable, encompassing methods like Michael-induced ring closure and the Simmons–Smith reaction. These strategies are pivotal for the asymmetric synthesis of cyclopropanes, highlighting their significance in synthetic chemistry (Kamimura, 2014).

Carboxylic Acids: Extraction and Environmental Aspects

Carboxylic acids are extracted from aqueous solutions using organic compounds and supercritical fluids. Supercritical CO2, due to its environmentally benign characteristics, is recommended for the reactive extraction of carboxylic acids. This process showcases a method with higher yield, simplicity, and competitiveness than other separation methods (Djas & Henczka, 2018).

Environmental and Analytical Chemistry Perspectives

The presence of acetaminophen (a related compound, not directly 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid) in water environments and its transformation into various intermediates underlines the importance of understanding and managing pharmaceutical compounds in natural water systems. Advanced oxidation processes (AOPs) are highlighted for their ability to degrade acetaminophen into less harmful substances, indicating the relevance of such methods for environmental protection (Qutob et al., 2022).

properties

IUPAC Name

1-(4-acetamidophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)13-10-4-2-9(3-5-10)12(6-7-12)11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEJXZQHZWDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid

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